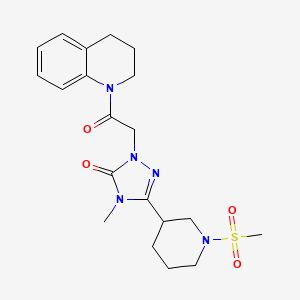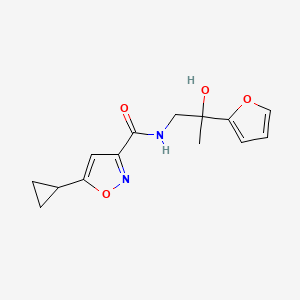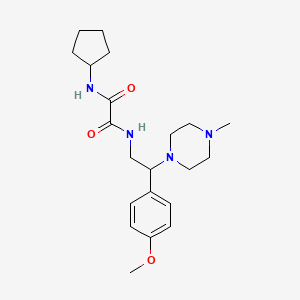
N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 9,10-dihydroanthracene, which is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene . The “N-isopentyl” part suggests that an isopentyl group, a type of alkyl group , is attached to the molecule via a nitrogen atom. The “9,10-dioxo” indicates the presence of two carbonyl groups (C=O) at the 9th and 10th positions of the anthracene structure .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The anthracene core provides a rigid, planar structure, while the isopentyl group, sulfonamide group, and carbonyl groups add complexity to the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the carbonyl groups could potentially undergo reactions such as nucleophilic addition or reduction . The sulfonamide group might participate in reactions involving the nitrogen-sulfur bond.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the anthracene core might confer aromatic properties .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Mechanics The study of sodium anthraquinone sulfonate derivatives, including sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate, provides insights into the crystal structures and effects of sulfonate substitution. This research contributes to understanding the structural implications of such substitutions on the electrochemical and photochemical behavior of anthraquinone sulfonates (E. Gamag, Bm Peake, & J. Simpson, 1993).
Synthesis of Water-Soluble Anthracenes The palladium-catalyzed synthesis of water-soluble symmetric 9,10-disubstituted anthracenes, including the use of sulfonamides, highlights the versatile chemical applications of such compounds. This work is fundamental for developing water-soluble materials with potential applications in various fields (Bu-bing Zeng & S. King, 2002).
Mass Spectrometric Analysis Mass spectrometry has been applied to distinguish isomers of 9,10-anthracenedione derivatives, including those bearing sulfonamide groups. This analytical technique provides valuable insights into the structural properties of these compounds, essential for further chemical and pharmacological studies (J. Blanco, Marta Teijera, E. Uriarte, et al., 1995).
Heterocyclic Transformations Research on the base-catalyzed intramolecular heterocyclizations of certain anthracene derivatives has unveiled pathways to synthesize naphtho[1,2,3-cd]-indol-6(2H)-ones. This chemical transformation is pivotal for the development of new heterocyclic compounds with potential applications in medicinal chemistry (O. I. Kargina, L. M. Gornostaev, & A. Nefedov, 2013).
Antioxidant and Antiplatelet Activity The synthesis and evaluation of N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides have demonstrated significant antioxidant and antiplatelet activities. Such studies are crucial for the development of new therapeutic agents with enhanced biological activities (M. Stasevych, V. Zvarych, O. Yaremkevych, et al., 2022).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(3-methylbutyl)-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-12(2)9-10-20-25(23,24)13-7-8-16-17(11-13)19(22)15-6-4-3-5-14(15)18(16)21/h3-8,11-12,20H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFFROFRCBNECW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

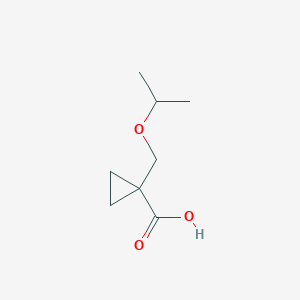
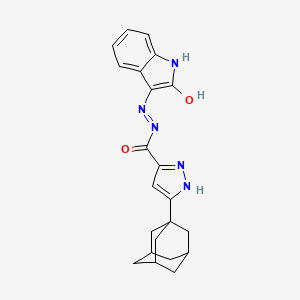
![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2810743.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2810745.png)
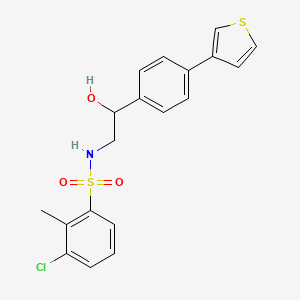
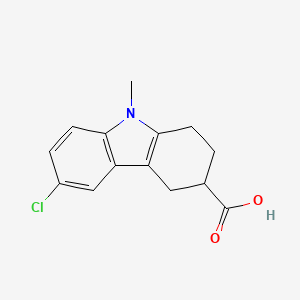
![{[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B2810752.png)

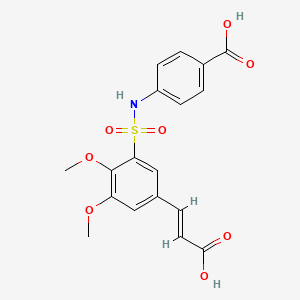
![N-methyl-2-(7-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2810759.png)

